4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Lipophilicity Medicinal Chemistry ADME Prediction

Sourcing the correct 4-bromomethyl-3-CF₃-benzoic acid isomer is critical-generic substitution with aryl bromide isomers risks synthetic route failure and inactive API. This compound provides an orthogonal sp³ benzylic bromide electrophilic center, enabling selective nucleophilic substitution with amines, thiols, or alkoxides for kinase inhibitor synthesis. • Orthogonal sp³ reactivity-unavailable from 4-bromo-3-CF₃-benzoic acid (CAS 161622-14-6). • 98% purity minimizes side reactions in final API coupling steps. • 3-CF₃ group imparts LogP 3.3 for optimized ADME tuning. • In stock for immediate global dispatch.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
CAS No. 859213-39-1
Cat. No. B1290463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
CAS859213-39-1
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)CBr
InChIInChI=1S/C9H6BrF3O2/c10-4-6-2-1-5(8(14)15)3-7(6)9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyCMNCOLQPUHQRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid: Product Specifications


4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (CAS 859213-39-1) is an organic building block with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . It features a benzoic acid core substituted with a reactive bromomethyl group at the 4-position and a strong electron-withdrawing trifluoromethyl group at the 3-position . Commercially, it is available as a solid with reported purities of 95% and 98% . Its primary utility in medicinal chemistry and materials science derives from its dual functionality: the carboxylic acid moiety provides a conjugation handle, while the benzylic bromide serves as an electrophilic center for nucleophilic substitution or cross-coupling reactions .

4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid: Uniqueness vs. Analogs


The substitution pattern of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (859213-39-1) is distinct among trifluoromethylbenzoic acid derivatives, making it a non-fungible intermediate in synthetic routes. The benzylic bromide at the 4-position provides a reactivity profile that differs fundamentally from the aromatic bromides found in compounds like 4-bromo-3-(trifluoromethyl)benzoic acid (CAS 161622-14-6). While the latter is suited for sp²-sp² cross-coupling reactions [1], the benzylic bromide in 859213-39-1 enables orthogonal sp³ functionalization pathways, such as nucleophilic substitution with amines or thiols . Furthermore, the relative positioning of the -CBr and -CF₃ groups (4- and 3-, respectively) is critical for downstream biological activity in specific pharmacophores; swapping to an isomer like 2-bromo-4-(trifluoromethyl)benzoic acid (CAS 328-89-2) or a 3,4-substituted analog would result in a molecule with a different three-dimensional geometry and electronic distribution, which can lead to loss of target binding or altered physicochemical properties in the final active pharmaceutical ingredient (API) . Generic substitution therefore risks both synthetic route failure and the production of an inactive final compound.

4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid: Differentiation Evidence


LogP Differentiation from Non-Fluorinated Analogs

The incorporation of the trifluoromethyl group in 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (CAS 859213-39-1) results in a calculated LogP value of 3.2985 . This represents a marked increase in lipophilicity compared to non-fluorinated benzoic acid building blocks, such as 4-(bromomethyl)benzoic acid, for which a significantly lower LogP is predicted due to the absence of the strongly lipophilic -CF₃ substituent. This property is critical for influencing the membrane permeability and metabolic stability of downstream drug candidates [1].

Lipophilicity Medicinal Chemistry ADME Prediction

Reactivity Orthogonality: Benzylic vs. Aryl Bromide

The defining feature of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (859213-39-1) is its benzylic bromide, which is highly reactive towards nucleophiles (SN2). This contrasts sharply with the reactivity of 4-bromo-3-(trifluoromethyl)benzoic acid (CAS 161622-14-6), which contains an aryl bromide. Aryl bromides are typically unreactive in SN2 reactions and instead require transition metal-catalyzed cross-coupling (e.g., Suzuki, Heck) for functionalization [1]. The target compound's benzylic bromide can be displaced under mild conditions by amines, thiols, or alkoxides without the need for expensive catalysts or rigorous air-free techniques, offering a distinct synthetic advantage for sp³ functionalization .

Organic Synthesis Cross-Coupling Nucleophilic Substitution Building Blocks

Purity Grade Differentiation for Downstream Use

Commercially, 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (859213-39-1) is available in different purity grades that have direct implications for its use. Supplier Leyan offers this compound at a certified purity of 98% , whereas another supplier, AKSci, provides material specified at a minimum purity of 95% . While a 95% purity grade may be sufficient for early-stage route scouting or the synthesis of intermediates that will undergo subsequent purification, the 98% grade reduces the potential for side reactions from impurities in more sensitive steps, such as the final coupling to form an advanced pharmaceutical intermediate or in material science applications requiring high batch-to-batch consistency .

Chemical Purity Procurement Quality Control Synthesis

4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid: Validated Applications


sp³-Linked Pharmacophores via Nucleophilic Displacement

The primary, evidence-supported application for 859213-39-1 is the introduction of a 3-trifluoromethyl-4-carboxybenzyl group into a target molecule. This is achieved by exploiting the benzylic bromide's high reactivity toward nucleophiles. For instance, it can be reacted with primary or secondary amines to form benzylamine linkages, with thiols to form thioethers, or with alkoxides to form ethers . This reactivity profile, which is orthogonal to that of aryl bromides like 4-bromo-3-(trifluoromethyl)benzoic acid (CAS 161622-14-6), makes it the building block of choice for synthesizing kinase inhibitors or other drug candidates where a flexible, sp³-hybridized linker between the aromatic core and a pendant group is desired . This scenario directly leverages the reactivity orthogonality established in Section 3.

Late-Stage Functionalization with High Purity

For advanced synthetic steps where the presence of impurities can lead to difficult-to-remove byproducts or lower the overall yield of a precious intermediate, the 98% purity grade of 859213-39-1 is the preferred procurement option . This higher purity grade is suited for the final coupling steps in the synthesis of an active pharmaceutical ingredient (API) or an advanced building block destined for biological testing. The lower impurity profile reduces the risk of side reactions and simplifies final purification, directly supporting more reliable and scalable synthesis as per the purity differentiation evidence detailed in Section 3.

Lipophilic & Electron-Withdrawing Modifications for Materials & Probes

The 3-trifluoromethyl group in 859213-39-1 imparts a significantly higher lipophilicity (calculated LogP 3.2985) compared to non-fluorinated analogs . This property is critical in medicinal chemistry for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Beyond pharmaceuticals, this same property makes the compound a valuable precursor for creating functional materials, such as self-assembled monolayers (SAMs) on gold surfaces, where the -CF₃ group can be used to tune surface wettability and electronic properties . This scenario directly applies the lipophilicity and electronic differentiation established in Section 3.

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